Cinaciguat (BAY 58-2667) is a synthetic compound that acts as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). [] It is classified as a sGC activator and plays a crucial role in scientific research by enabling the study of the NO/sGC/cGMP pathway and its impact on various physiological processes. Cinaciguat preferentially activates oxidized or heme-free sGC, which is insensitive to NO and nitrovasodilators. [] This allows researchers to study the specific effects of sGC activation, independent of NO availability.
Cinaciguat was developed by Bayer AG and has been subject to various clinical trials to assess its efficacy in treating conditions related to impaired nitric oxide signaling, such as heart failure and pulmonary hypertension. Its development stemmed from the need for new therapies that can effectively activate soluble guanylate cyclase, especially in cases where traditional nitric oxide donors are ineffective due to receptor desensitization.
Cinaciguat belongs to the class of drugs known as soluble guanylate cyclase activators. These compounds are characterized by their ability to stimulate the enzyme soluble guanylate cyclase, which subsequently increases levels of cyclic guanosine monophosphate within cells, leading to vasodilation and other beneficial cardiovascular effects.
The synthesis of cinaciguat involves several key steps starting from 4-{[(2-methoxyphenethyl)amino]methyl}benzoate. The process includes the introduction of a 5-ethoxy-5-oxopentyl group through a reaction with ethyl 5-bromovalerate, followed by various modifications including methyl ether hydrolysis and hydrogenation steps.
The detailed synthetic route highlights the complexity and precision required in producing cinaciguat, ensuring high purity and efficacy for clinical applications .
Cinaciguat's molecular structure features a complex arrangement that allows for its interaction with soluble guanylate cyclase. The compound consists of multiple aromatic rings and functional groups that contribute to its pharmacological activity.
The structural design facilitates binding to the heme pocket of soluble guanylate cyclase, enhancing its activation even in the absence of nitric oxide .
Cinaciguat undergoes several important chemical reactions during its synthesis and when interacting with biological targets:
These reactions are pivotal not only in synthesis but also in determining the pharmacodynamics of cinaciguat .
Cinaciguat functions primarily through its action on soluble guanylate cyclase, a key enzyme in the nitric oxide signaling pathway:
This mechanism is particularly beneficial in conditions characterized by impaired nitric oxide signaling, such as heart failure .
These properties are essential for understanding how cinaciguat behaves in biological systems and how it can be effectively utilized as a therapeutic agent .
Cinaciguat has been extensively studied for its potential applications in:
The ongoing research into cinaciguat underscores its significance as a promising therapeutic agent in various cardiovascular and renal disorders.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2